1-Isopropylpiperidine-2-carbaldehyde

Description

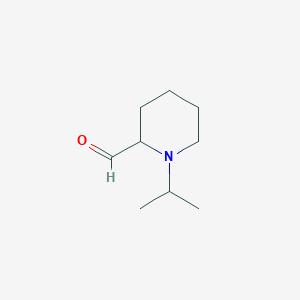

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-propan-2-ylpiperidine-2-carbaldehyde |

InChI |

InChI=1S/C9H17NO/c1-8(2)10-6-4-3-5-9(10)7-11/h7-9H,3-6H2,1-2H3 |

InChI Key |

IOLCGPFAIYYFBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCCC1C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropylpiperidine 2 Carbaldehyde and Analogs

Retrosynthetic Disconnections and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. chemicalbook.com For 1-isopropylpiperidine-2-carbaldehyde, several logical disconnections can be proposed to identify key precursors.

A primary disconnection can be made at the nitrogen-isopropyl bond (C-N bond). This suggests a synthesis route involving the alkylation of a piperidine-2-carbaldehyde (B177073) precursor. This identifies piperidine-2-carbaldehyde and an isopropyl electrophile (e.g., 2-bromopropane) as key intermediates.

Alternatively, a disconnection at the bond between the piperidine (B6355638) ring and the carbaldehyde group (C2-C bond) points to a strategy where an N-isopropylpiperidine synthon is functionalized at the C2 position. This identifies 1-isopropylpiperidine as a crucial precursor.

A third approach involves disconnecting the piperidine ring itself. This leads to acyclic precursors, such as a δ-amino pentanal derivative, which can be cyclized to form the piperidine ring. This strategy is often employed in de novo syntheses of piperidine derivatives. wikipedia.org

Finally, a functional group interconversion (FGI) approach suggests that the carbaldehyde could be derived from a more stable functional group, such as a carboxylic acid. This identifies 1-isopropylpiperidine-2-carboxylic acid as a highly valuable precursor, which in turn can be disconnected to piperidine-2-carboxylic acid and an isopropyl source.

Direct Chemical Synthesis Approaches for the Piperidine Carbaldehyde Core

Direct synthesis involves constructing the target molecule from acyclic or simpler cyclic precursors. This can be achieved by first forming the piperidine ring, followed by the introduction of the required substituents.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring is a cornerstone of many synthetic routes. A variety of cyclization strategies have been developed to construct this heterocyclic system. nih.gov

One of the most common methods is the hydrogenation of pyridine (B92270) derivatives . Pyridine can be catalytically hydrogenated, often using catalysts like nickel or rhodium, to produce the saturated piperidine ring. researchgate.net If a suitable 2-substituted pyridine is used, this can directly yield a 2-substituted piperidine.

Intramolecular cyclization of linear amino compounds is another powerful strategy. nih.gov This can involve:

Reductive amination of δ-amino aldehydes, where an amine and an aldehyde at opposite ends of a molecule react to form a cyclic imine, which is then reduced to the piperidine.

Aza-Michael reactions , where an amine adds to an α,β-unsaturated carbonyl compound within the same molecule to form the ring. nih.gov

Radical cyclizations of linear amino-aldehydes, which can be mediated by catalysts to form the piperidine structure. nih.gov

The table below summarizes some common cyclization strategies.

| Cyclization Strategy | Precursor Type | Description |

| Pyridine Hydrogenation | Substituted Pyridine | Reduction of the aromatic pyridine ring to a saturated piperidine ring using catalytic hydrogenation. researchgate.net |

| Intramolecular Reductive Amination | Acyclic Amino-Aldehyde | An intramolecular reaction between an amine and an aldehyde group forms a cyclic imine, which is subsequently reduced. nih.gov |

| Intramolecular Aza-Michael Addition | N-tethered Alkene with an Amine | The amine group attacks an activated double bond within the same molecule to close the ring. nih.gov |

| Radical-Mediated Cyclization | Linear Amino-Aldehyde | A radical-based ring closure reaction, often catalyzed by a metal complex. nih.gov |

Introduction of the Isopropyl Group onto the Piperidine Nitrogen

Once a piperidine scaffold is obtained, the isopropyl group can be introduced onto the nitrogen atom via N-alkylation. Two primary methods are commonly employed for this transformation:

Direct Alkylation : This method involves reacting the secondary amine of the piperidine ring with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. The reaction is typically carried out in the presence of a base (like potassium carbonate) to neutralize the acid formed during the reaction. researchgate.net

Reductive Amination : This is a widely used and often higher-yielding method for N-alkylation. masterorganicchemistry.com The piperidine nitrogen reacts with acetone (B3395972) in the presence of a reducing agent. acs.org The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the N-isopropylpiperidine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the ketone starting material. acs.org

Formylation Reactions to Install the Carbaldehyde Moiety

Directly installing a formyl (-CHO) group at the C2 position of an existing 1-isopropylpiperidine ring is challenging due to issues with regioselectivity. However, strategies exist to functionalize the C2 position. One approach involves the α-functionalization of an N-acylpiperidine precursor. For instance, N-formylpiperidine can undergo electrochemical α-methoxylation to yield 2-methoxy-N-formylpiperidine. This methoxy (B1213986) group can then act as a leaving group, allowing for the introduction of other substituents at the C2 position via nucleophilic substitution, which could then be converted to a carbaldehyde.

Derivatization from Related Piperidine Scaffolds

A more common and often more efficient strategy for synthesizing this compound involves modifying a pre-existing and readily available piperidine scaffold that already contains a functional group at the C2 position.

Transformations of Piperidine-2-Carboxylic Acid Derivatives

A highly effective route starts with piperidine-2-carboxylic acid or its ester derivatives (e.g., methyl or ethyl pipecolinate), which are commercially available. The synthesis typically proceeds in two main steps: N-isopropylation followed by the reduction of the carboxylic acid derivative to the aldehyde.

The N-isopropylation of piperidine-2-carboxylic acid ester can be achieved using the reductive amination or direct alkylation methods described previously. Once 1-isopropylpiperidine-2-carboxylic acid (or its ester) is formed, the crucial step is the partial reduction of the carboxylic acid functionality to the aldehyde, avoiding over-reduction to the alcohol. Several methods are available for this transformation.

Reduction of Esters : The ester derivative of 1-isopropylpiperidine-2-carboxylic acid can be reduced to the aldehyde using specific reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, effectively converting esters to aldehydes when used in stoichiometric amounts at temperatures like -78 °C.

Reduction of Acid Chlorides : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde. The Rosenmund reduction, which uses a poisoned palladium catalyst (Pd/BaSO₄) and hydrogen gas, is a classic method for this conversion.

Reduction of Weinreb Amides : A modern and reliable method involves converting the carboxylic acid into an N-methoxy-N-methylamide, also known as a Weinreb amide. This derivative reacts with organometallic reagents or hydrides like lithium aluminum hydride (LiAlH₄) to form a stable chelated intermediate that resists over-reduction, yielding the aldehyde upon acidic workup.

The following table compares these reduction methods.

| Starting Material | Reagent(s) | Key Features |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Requires low temperatures (-78 °C) to prevent over-reduction to the alcohol. |

| Acid Chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | A classic method that uses a "poisoned" catalyst to stop the reduction at the aldehyde stage. |

| Weinreb Amide | LiAlH₄ or DIBAL-H | Forms a stable intermediate that prevents over-reduction, often leading to higher yields of the aldehyde. |

Manipulation of Piperidine-2-Methanol Precursors

The synthesis of this compound from piperidine-2-methanol precursors is a direct and common strategy. This approach hinges on the oxidation of the primary alcohol functionality of a suitably N-substituted piperidine-2-methanol derivative. The key precursor, 1-isopropylpiperidine-2-methanol, can be readily prepared by the N-isopropylation of commercially available piperidine-2-methanol. This alkylation is typically achieved by reacting piperidine-2-methanol with an isopropyl halide (e.g., 2-bromopropane) or by reductive amination with acetone and a reducing agent.

Once 1-isopropylpiperidine-2-methanol is obtained, the crucial step is the selective oxidation of the primary alcohol to the corresponding aldehyde. A variety of modern oxidation protocols can be employed for this transformation, with the choice of reagent being critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the amine functionality. khanacademy.org Common and effective methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of other mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). khanacademy.org Catalytic methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite, are also highly effective and offer a more environmentally benign option. organic-chemistry.org The general reaction scheme is depicted below:

Scheme 1: Synthesis of this compound via Oxidation of 1-Isopropylpiperidine-2-methanol

A variety of oxidizing agents can be employed for the conversion of 1-isopropylpiperidine-2-methanol to this compound. The selection of the appropriate reagent is crucial for achieving high yields and minimizing side reactions. Below is a table summarizing common oxidation methods.

| Oxidizing Agent/System | Typical Solvent(s) | Typical Temperature (°C) | Notes |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | -78 to 0 | High yields, but requires cryogenic temperatures and produces a foul-smelling byproduct. |

| Dess-Martin Periodinane (DMP) | Dichloromethane, Chloroform | Room Temperature | Mild conditions, commercially available, but can be expensive and is sensitive to moisture. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Reliable and widely used, but chromium-based reagents are toxic and pose disposal challenges. khanacademy.org |

| TEMPO/NaOCl | Dichloromethane/Water (biphasic) | 0 to Room Temperature | Catalytic, environmentally friendlier, and often provides high selectivity for the aldehyde. organic-chemistry.org |

| Parikh-Doering Oxidation (SO₃•pyridine, DMSO, triethylamine) | Dichloromethane, DMSO | 0 to Room Temperature | Mild conditions and avoids the use of heavy metals. |

Modification of Pyridine-2-Carbaldehyde Analogs

An alternative synthetic route to this compound involves the modification of pyridine-2-carbaldehyde or its derivatives. wikipedia.org This strategy typically involves a two-step process: the reduction of the pyridine ring to a piperidine, followed by N-isopropylation. The reduction of the aromatic pyridine ring is a challenging transformation that requires specific catalytic systems. nih.gov

The catalytic hydrogenation of pyridine-2-carbaldehyde is a common method for the reduction of the pyridine ring. This is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina. The reaction conditions, including pressure, temperature, and solvent, must be carefully controlled to achieve the desired piperidine product without reducing the aldehyde functionality. Often, the aldehyde group is protected as an acetal (B89532) prior to the ring reduction to prevent its reduction.

Following the reduction of the pyridine ring to form piperidine-2-carbaldehyde (or its protected form), the secondary amine is then subjected to N-isopropylation. As described previously, this can be accomplished through direct alkylation with an isopropyl halide or via reductive amination with acetone. If the aldehyde was protected, a final deprotection step is required to yield this compound.

Scheme 2: Synthesis of this compound from a Pyridine-2-carbaldehyde Analog

The following table outlines the typical steps and reagents involved in the synthesis of this compound from pyridine-2-carbaldehyde.

| Step | Transformation | Typical Reagents and Conditions |

| 1. Protection (optional) | Acetal formation of the aldehyde | Ethylene glycol, p-toluenesulfonic acid (catalyst), Dean-Stark apparatus |

| 2. Reduction of Pyridine Ring | Catalytic Hydrogenation | H₂, PtO₂ or Rh/Al₂O₃, acidic conditions (e.g., HCl in ethanol) |

| 3. N-Isopropylation | Reductive Amination | Acetone, NaBH(OAc)₃ or H₂/Pd-C |

| 4. Deprotection (if applicable) | Acetal hydrolysis | Aqueous acid (e.g., HCl) |

Stereoselective Synthesis of Enantiopure this compound

The development of synthetic methods to produce enantiomerically pure forms of this compound is of significant interest due to the prevalence of chiral piperidine moieties in pharmaceuticals. nih.govnih.gov Several strategies can be employed to achieve stereocontrol in the synthesis of this compound.

Chiral Pool Approaches Utilizing Naturally Derived Starting Materials

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.govsemanticscholar.org For the synthesis of chiral this compound, amino acids such as L-lysine or L-pipecolic acid are excellent starting points.

For instance, L-lysine can be cyclized and elaborated to form the piperidine ring with the desired stereochemistry at the C2 position. The synthesis would involve the protection of the amino groups, selective modification of the side chain to introduce the aldehyde functionality (or a precursor), and subsequent N-isopropylation. This approach ensures that the stereocenter at C2 is derived directly from the natural chiral starting material.

Similarly, L-pipecolic acid, which already contains the piperidine ring with the correct stereochemistry at the C2 position, can be utilized. The synthesis would then focus on the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde and N-isopropylation.

The following table provides an overview of potential chiral pool starting materials and the key transformations required.

| Chiral Starting Material | Key Transformations |

| L-Lysine | Ring closure, functional group interconversion of the side chain to an aldehyde, N-isopropylation. |

| L-Pipecolic Acid | Reduction of the carboxylic acid to a primary alcohol, oxidation to the aldehyde, N-isopropylation. |

| (S)-(-)-Perillaldehyde | Ring expansion or rearrangement strategies, manipulation of existing functional groups. |

Asymmetric Induction via Chiral Auxiliaries

The use of chiral auxiliaries is a powerful method for inducing stereoselectivity in a reaction. nih.gov In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be appended to a suitable precursor, such as a derivative of 1,2,3,6-tetrahydropyridine. For example, an achiral N-acyl-1,2,3,6-tetrahydropyridine could be subjected to an asymmetric hydroformylation or an asymmetric epoxidation followed by ring-opening, with the stereochemical outcome being controlled by the chiral auxiliary. Alternatively, a chiral auxiliary can be employed in conjugate addition reactions to α,β-unsaturated systems to set the stereocenter.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultams. The choice of auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity.

| Chiral Auxiliary Type | Example Auxiliary | Potential Application in Synthesis |

| Evans' Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric alkylation of an N-acylated piperidine precursor. |

| Oppolzer's Sultams | (+)- and (-)-Camphorsultam | Diastereoselective conjugate addition to an α,β-unsaturated piperidine precursor. |

| Chiral Amines | (S)-(-)-1-Phenylethylamine | Formation of a chiral imine or enamine intermediate for diastereoselective reactions. |

Enantioselective Catalysis in the Formation of Chiral Piperidines

Enantioselective catalysis is a highly efficient method for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. acs.orgresearchgate.net Several catalytic asymmetric methods can be envisioned for the synthesis of enantiopure this compound.

One of the most prominent methods is the asymmetric hydrogenation of a suitably substituted pyridine precursor. acs.org This involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine (B1218219) ligand. The catalyst coordinates to the pyridine ring and directs the addition of hydrogen from one face of the molecule, leading to the formation of a chiral piperidine. The aldehyde functionality would typically need to be protected during this step.

Another approach is the use of organocatalysis. Chiral secondary amines, such as those derived from proline, can catalyze the asymmetric functionalization of α,β-unsaturated aldehydes, which could be precursors to the piperidine ring. mdpi.com For example, an organocatalyzed conjugate addition to a suitable acceptor could establish the stereocenter at the C2 position.

The table below summarizes some enantioselective catalytic approaches.

| Catalytic Approach | Catalyst System | Substrate Type |

| Asymmetric Hydrogenation | [Rh(COD)₂(chiral phosphine)]BF₄ | Protected pyridine-2-carbaldehyde derivative |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes with a hydrogen donor | Protected pyridine-2-carbaldehyde derivative |

| Organocatalysis | Chiral secondary amine (e.g., proline derivative) | α,β-Unsaturated aldehyde precursor |

| Asymmetric Hydroformylation | Chiral Rhodium-phosphine complex | N-isopropyl-1,2,3,6-tetrahydropyridine |

Biocatalytic Routes for Stereocontrol

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity.

For the synthesis of enantiopure this compound, several biocatalytic strategies could be employed. One possibility is the kinetic resolution of racemic this compound or a precursor. In this process, an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic 1-isopropylpiperidine-2-methanol, followed by separation and oxidation of the desired enantiomer.

Another approach is the use of oxidoreductase enzymes for the asymmetric reduction of a suitable precursor. For example, a ketone precursor could be asymmetrically reduced to the corresponding alcohol with high enantioselectivity using a ketoreductase. Alternatively, imine reductases (IREDs) could be used for the asymmetric reduction of a cyclic imine precursor to the chiral piperidine.

The following table outlines potential biocatalytic routes.

| Biocatalytic Strategy | Enzyme Class | Substrate |

| Kinetic Resolution | Lipase | Racemic 1-isopropylpiperidine-2-methanol |

| Asymmetric Reduction | Ketoreductase (KRED) | N-isopropyl-piperidine-2-one |

| Asymmetric Reduction | Imine Reductase (IRED) | Cyclic imine precursor |

| Asymmetric Amination | Transaminase (TAm) | Keto-aldehyde precursor |

Chemical Reactivity and Transformation Pathways of 1 Isopropylpiperidine 2 Carbaldehyde

Electrophilic Character of the Aldehyde Carbonyl

The carbon atom of the carbaldehyde group in 1-Isopropylpiperidine-2-carbaldehyde is sp² hybridized and possesses a significant partial positive charge due to the electron-withdrawing effect of the adjacent oxygen atom. This electrophilicity is the driving force for a range of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. fiveable.memasterorganicchemistry.comopenstax.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.meopenstax.orglibretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. fiveable.meopenstax.orglibretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond of the carbonyl group and creating a new single bond. masterorganicchemistry.com

Due to the presence of the bulky isopropyl group and the piperidine (B6355638) ring, steric hindrance can influence the rate of nucleophilic attack compared to simpler aldehydes. libretexts.org However, the electron-donating nature of the nitrogen atom in the piperidine ring can slightly reduce the electrophilicity of the carbonyl carbon.

Common nucleophilic addition reactions for a compound like this compound would include the formation of cyanohydrins with cyanide ions and the formation of hemiacetals with alcohols.

Table 1: Representative Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent | Product |

| Cyanide | HCN / KCN | 2-(1-hydroxy-1-cyano-methyl)-1-isopropyl-piperidine |

| Methanol | CH₃OH | 2-(1-hydroxy-1-methoxy-methyl)-1-isopropyl-piperidine (hemiacetal) |

| Grignard Reagent | CH₃MgBr | 1-(1-Isopropyl-piperidin-2-yl)-ethanol |

Note: The data in this table is representative of expected chemical reactivity and is for illustrative purposes.

Condensation Reactions and Imine Formation

Condensation reactions of this compound with primary amines lead to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the imine product. nih.gov The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

The reaction of this compound with various primary amines would yield the corresponding N-substituted imines. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen double bonds. masterorganicchemistry.com

Table 2: Imine Formation from this compound

| Amine | Catalyst | Product (Imine) |

| Aniline | Acetic Acid | 1-Isopropyl-2-(phenylimino-methyl)-piperidine |

| Ethylamine | p-Toluenesulfonic acid | 1-Isopropyl-2-(ethylimino-methyl)-piperidine |

| Hydroxylamine | Mild Acid | This compound oxime |

Note: The data in this table is representative of expected chemical reactivity and is for illustrative purposes.

Strecker-Type Amino Acid Syntheses

The Strecker synthesis is a powerful method for the preparation of α-amino acids from aldehydes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction involves treating the aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.org In the context of this compound, this pathway would lead to the synthesis of a novel α-amino acid bearing the 1-isopropylpiperidine moiety.

The mechanism commences with the formation of an imine from the aldehyde and ammonia. masterorganicchemistry.comorganic-chemistry.org Subsequent nucleophilic attack by the cyanide ion on the imine carbon generates an α-aminonitrile. masterorganicchemistry.comwikipedia.org The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the final amino acid. masterorganicchemistry.com

Table 3: Strecker Synthesis with this compound

| Step | Reagents | Intermediate/Product |

| 1 | NH₃, KCN | 2-(1-Amino-1-cyano-methyl)-1-isopropyl-piperidine (α-aminonitrile) |

| 2 | H₃O⁺, Heat | 2-Amino-2-(1-isopropyl-piperidin-2-yl)-acetic acid (Amino Acid) |

Note: The data in this table is representative of expected chemical reactivity and is for illustrative purposes.

Redox Chemistry of the Carbaldehyde Functionality

The aldehyde group of this compound can undergo both oxidation and reduction, providing pathways to corresponding carboxylic acid derivatives and alcohols or hydrocarbons.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

Aldehydes are readily oxidized to carboxylic acids. A variety of oxidizing agents can be employed for this transformation. For a substrate like this compound, mild oxidizing agents are preferable to avoid potential side reactions involving the piperidine ring.

Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder reagents like silver oxide (Tollens' reagent) or buffered potassium permanganate. The choice of oxidant would depend on the desired selectivity and reaction conditions. The oxidation involves the conversion of the carbon-hydrogen bond of the aldehyde group into a carbon-oxygen bond.

Table 4: Oxidation of this compound

| Oxidizing Agent | Solvent | Product |

| KMnO₄ (cold, dilute) | Water/Acetone (B3395972) | 1-Isopropylpiperidine-2-carboxylic acid |

| Ag₂O, NH₄OH (Tollens' Reagent) | Water/Ethanol | 1-Isopropylpiperidine-2-carboxylic acid |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 1-Isopropylpiperidine-2-carboxylic acid |

Note: The data in this table is representative of expected chemical reactivity and is for illustrative purposes.

Controlled Reduction Pathways to Alcohols or Hydrocarbons

The carbaldehyde group can be reduced to a primary alcohol or, under more vigorous conditions, to a methyl group (a hydrocarbon).

The reduction to the corresponding primary alcohol, (1-Isopropyl-piperidin-2-yl)-methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for the reduction of aldehydes in the presence of other functional groups. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also readily perform this transformation.

For the complete reduction of the aldehyde to a methyl group (deoxygenation), harsher reaction conditions are typically required. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are classical methods for this purpose. The choice of method would need to consider the stability of the piperidine ring under the reaction conditions.

Table 5: Reduction of this compound

| Reducing Agent/Method | Solvent | Product |

| Sodium borohydride (NaBH₄) | Methanol/Ethanol | (1-Isopropyl-piperidin-2-yl)-methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF | (1-Isopropyl-piperidin-2-yl)-methanol |

| Wolff-Kishner (H₂NNH₂, KOH, heat) | Ethylene glycol | 1-Isopropyl-2-methyl-piperidine |

Note: The data in this table is representative of expected chemical reactivity and is for illustrative purposes.

Disproportionation Reactions (e.g., Cannizzaro Reaction for Non-Enolizable Variants)

Aldehydes that lack a hydrogen atom on the alpha-carbon, such as this compound, are unable to form an enolate and thus cannot undergo aldol-type reactions. chemistrysteps.com In the presence of a strong base, such aldehydes are known to undergo disproportionation through the Cannizzaro reaction. wikipedia.orgchemistrytalk.org This reaction involves the simultaneous oxidation of one molecule of the aldehyde to a carboxylic acid and the reduction of a second molecule to a primary alcohol. byjus.com

For this compound, treatment with a concentrated hydroxide (B78521) solution (e.g., KOH or NaOH) would be expected to yield 1-isopropylpiperidine-2-carboxylic acid and (1-isopropylpiperidin-2-yl)methanol. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. chemistrysteps.comwikipedia.org

Table 1: Predicted Products of the Cannizzaro Reaction of this compound

| Reactant | Reagent | Predicted Oxidized Product | Predicted Reduced Product |

| This compound | Concentrated KOH | Potassium 1-isopropylpiperidine-2-carboxylate | (1-Isopropylpiperidin-2-yl)methanol |

In a "crossed" Cannizzaro reaction, an inexpensive, more reactive aldehyde like formaldehyde (B43269) can be used as a sacrificial reducing agent to maximize the conversion of the more valuable aldehyde to its corresponding alcohol. pharmaguideline.com

Reactivity of the Piperidine Nitrogen Atom

N-Functionalization and Protecting Group Strategies

The tertiary nitrogen atom in the piperidine ring of this compound is a key site for functionalization. While the isopropyl group is already present, further reactions at the nitrogen are possible, though they would lead to quaternary ammonium (B1175870) species.

In the synthesis of complex molecules containing a piperidine scaffold, the nitrogen atom is often protected to prevent unwanted side reactions. Common protecting groups for secondary amines, which are precursors to N-substituted piperidines, include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). These groups can be readily introduced and later removed under specific conditions. However, for a pre-existing N-isopropyl piperidine, these strategies are less relevant unless considering synthetic routes to the parent compound.

Direct functionalization of the piperidine ring at carbon atoms can be influenced by the nitrogen atom. nih.gov Methods for the α-functionalization of piperidines often involve the use of directing groups on the nitrogen to facilitate lithiation and subsequent reaction with electrophiles. researchgate.net

Quaternization Reactions

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic and susceptible to reaction with electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium salts. This process is known as quaternization. mdpi.com The reaction of this compound with an alkyl halide, for example, methyl iodide, would be expected to yield a 1-isopropyl-1-methyl-2-formylpiperidinium iodide salt.

The rate and success of quaternization reactions can be influenced by the steric bulk of the N-substituent and the alkylating agent, as the reaction proceeds via an SN2 mechanism. mdpi.com

Table 2: Predicted Products of Quaternization Reactions

| Reactant | Alkylating Agent | Predicted Quaternary Ammonium Salt |

| This compound | Methyl iodide | 1-Isopropyl-1-methyl-2-formylpiperidinium iodide |

| This compound | Ethyl bromide | 1-Ethyl-1-isopropyl-2-formylpiperidinium bromide |

| This compound | Benzyl chloride | 1-Benzyl-1-isopropyl-2-formylpiperidinium chloride |

Transformations Involving the Piperidine Ring System

Electrophilic Aromatic Substitution (if applicable to specific ring functionalization)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The piperidine ring in this compound is a saturated heterocyclic amine and is not aromatic. Therefore, it does not undergo electrophilic aromatic substitution reactions. rsc.orgresearchgate.net

Ring-Opening and Rearrangement Pathways

The piperidine ring is generally stable. However, under specific conditions, ring-opening reactions can occur. These transformations often require the introduction of specific functional groups or the use of particular reagents. For instance, N-substituted piperidines can undergo ring-opening under photooxidation conditions. researchgate.net Ring expansion and contraction reactions are also known for piperidine derivatives, often proceeding through reactive intermediates generated by oxidative cleavage or other means. nih.gov

For example, oxidative cleavage of a double bond within a ring system adjacent to a piperidine could lead to a dicarbonyl intermediate that can then cyclize differently. nih.gov While this compound itself does not have the features for these specific examples, it highlights that the piperidine ring is not entirely inert. Ring-opening can also be part of the mechanism in reactions involving epoxides fused to or in the proximity of a piperidine ring. rsc.orgyoutube.comjsynthchem.com However, without specific activating groups, the piperidine ring of this compound is expected to be robust under most conditions.

Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound

The reactivity of the this compound scaffold can be significantly expanded through the use of metal catalysis, enabling a variety of transformations including the reduction of the aldehyde and functionalization of the piperidine ring. These reactions are crucial for the synthesis of complex molecules and pharmaceutical intermediates.

Catalytic Hydrogenation of Related Systems

While direct catalytic hydrogenation studies on this compound are not extensively detailed in the provided literature, the transformation of similar substituted piperidine and pyridine (B92270) systems offers significant insight into potential synthetic pathways. The hydrogenation of substituted pyridines is a common and effective method for producing piperidine derivatives. researchgate.net

The choice of catalyst and reaction conditions is critical and can influence the selectivity and efficiency of the hydrogenation. Commonly used heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net These reactions often necessitate elevated pressures and specific solvents to achieve high yields. researchgate.net For instance, the hydrogenation of substituted pyridines using a PtO₂ catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure has been reported to successfully yield piperidine derivatives. researchgate.net

Homogeneous catalysts have also been developed, offering high selectivity. A robust iridium(III)-catalyzed ionic hydrogenation of pyridines provides access to a wide array of functionalized piperidines. chemrxiv.org This method is notable for its tolerance of sensitive functional groups that might be reduced under other hydrogenation conditions. chemrxiv.org Similarly, rhodium-catalyzed transfer hydrogenation presents another pathway for creating chiral piperidines from pyridinium (B92312) salts. dicp.ac.cn

The aldehyde group in this compound introduces another site for reduction. The chemoselective hydrogenation of aldehydes in the presence of other reducible functional groups can be achieved using specific catalytic systems, such as those based on manganese(I) PNP pincer complexes, which operate under base-free conditions. nih.gov

Table 1: Catalytic Systems for Hydrogenation of Pyridine and Aldehyde Systems

| Catalyst System | Substrate Type | Key Features | Source(s) |

|---|---|---|---|

| Platinum Oxide (PtO₂) | Substituted Pyridines | Requires high pressure (50-70 bar) in acetic acid. | researchgate.net |

| Iridium(III) Complexes | Pyridines | Homogeneous catalysis; tolerates sensitive functional groups. | chemrxiv.org |

| Rhodium Complexes | Pyridinium Salts | Used for asymmetric transfer hydrogenation to yield chiral piperidines. | dicp.ac.cn |

| Manganese(I) PNP Pincer Complexes | Aldehydes | Chemoselective hydrogenation under mild, base-free conditions. | nih.gov |

| Rhodium on Carbon (Rh/C) | Pyridines | Commonly used heterogeneous catalyst. | researchgate.net |

| Palladium on Carbon (Pd/C) | Pyridines | Commonly used heterogeneous catalyst. | researchgate.net |

Functionalization via Palladium or Copper Catalysis

Palladium and copper-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems like piperidine. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity.

Palladium-Catalyzed Reactions:

The Buchwald-Hartwig amination is a prominent palladium-catalyzed C-N cross-coupling reaction widely used in pharmaceutical discovery and development. rsc.orgresearchgate.net This reaction can couple the nitrogen of the piperidine ring with various (hetero)aryl halides or pseudo-halides. rsc.org The success of these couplings often depends on the choice of a suitable phosphine (B1218219) ligand, which plays a critical role in the catalytic cycle. rsc.org For example, electron-rich monophosphine ligands have demonstrated good functional group tolerance in the coupling of elaborated 4-substituted piperidines with aryl bromides. rsc.org

Palladium catalysis is also employed in C-H functionalization. While not directly involving the aldehyde, rhodium-catalyzed C-H insertion reactions on N-protected piperidines have shown that site-selectivity (e.g., at the C2 position) can be controlled by the choice of both the catalyst and the nitrogen protecting group. nih.gov Furthermore, palladium-catalyzed reductive Heck couplings provide a method for constructing highly substituted piperidine rings with stereocontrol. nih.gov

Copper-Catalyzed Reactions:

Copper catalysis offers complementary reactivity for functionalizing piperidine-related structures. Copper-catalyzed C-N cross-coupling reactions are also well-established, providing an alternative to palladium-based systems for the arylation of amines. mdpi.com Various copper sources, such as copper(I) iodide (CuI) or copper(II) oxide (CuO), can be used in combination with specific ligands to facilitate the coupling of N-H containing substrates with aryl halides. mdpi.comrsc.org

Copper catalysts are also effective in intramolecular C-H amination reactions to form piperidine rings. nih.govacs.org For instance, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins can produce N-functionalized piperidines. nih.gov The choice of the copper salt, such as the more organic-soluble copper(II) neodecanoate, can enhance the reaction's efficiency. nih.gov

Table 2: Examples of Palladium and Copper-Catalyzed Reactions on Piperidine-Related Scaffolds

| Metal Catalyst | Reaction Type | Substrate Example | Key Features | Source(s) |

|---|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | 4-Aryl piperidines + Heteroaryl halides | C-N bond formation; ligand choice is crucial (e.g., BINAP, t-BuJohnPhos). | rsc.org |

| Palladium | Reductive Heck Coupling | Unsaturated amine precursors | Constructs substituted piperidine rings with stereocontrol. | nih.gov |

| Copper | C-N Cross-Coupling | Primary/Secondary amines + Aryl chlorides | Arylation of amines; often requires ligands like 8-Hydroxyquinoline-N-oxide. | mdpi.com |

| Copper | Intramolecular C-H Amination | N-Fluorinated amines | Forms piperidine rings via a proposed Cu(I)/Cu(II) catalytic cycle. | acs.org |

| Copper | Intramolecular Carboamination | γ- and δ-alkenyl N-arylsulfonamides | Oxidative cyclization to form N-functionalized piperidines. | nih.gov |

Advanced Characterization and Computational Studies of 1 Isopropylpiperidine 2 Carbaldehyde

Comprehensive Spectroscopic Elucidation of Molecular Structure

The definitive structural analysis of 1-Isopropylpiperidine-2-carbaldehyde relies on a combination of modern spectroscopic techniques. High-resolution nuclear magnetic resonance (NMR) provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present and offers insights into molecular vibrations. Finally, high-resolution mass spectrometry (HRMS) confirms the elemental composition with exceptional accuracy.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The spectra provide precise information on the chemical environment of each proton and carbon atom, allowing for unambiguous assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde, N-isopropyl, and piperidine (B6355638) ring protons. The aldehydic proton (CHO) is expected to appear as a highly deshielded singlet or a narrow doublet in the δ 9.5-10.0 ppm region, a characteristic chemical shift for aldehydes. libretexts.orgpressbooks.pub The N-isopropyl group gives rise to two signals: a septet for the methine proton (-CH(CH₃)₂) around δ 2.8-3.5 ppm and a doublet for the six equivalent methyl protons (-CH(CH₃)₂) at approximately δ 1.0-1.2 ppm. The protons on the piperidine ring appear in the more shielded region of the spectrum, typically between δ 1.2 and δ 3.2 ppm. Due to the chair conformation of the ring, axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are essential for assigning the specific coupling interactions between adjacent protons on the ring.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.65 | s (singlet) | 202.5 |

| Piperidine C2-H | 3.10 | d (doublet) | 65.0 |

| N-Isopropyl CH | 3.05 | sept (septet) | 55.0 |

| Piperidine C6-Hₑ | 2.95 | d (doublet) | 54.5 |

| Piperidine C6-Hₐ | 2.40 | t (triplet) | 54.5 |

| Piperidine Ring CH₂ | 1.4 - 1.9 | m (multiplet) | 20.0 - 30.0 |

| N-Isopropyl CH₃ | 1.10 | d (doublet) | 19.5 |

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that offer a comprehensive vibrational analysis. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is expected in the 1720-1740 cm⁻¹ region for a saturated aliphatic aldehyde. libretexts.orgorgchemboulder.com Another key diagnostic feature for the aldehyde is the aldehydic C-H stretch, which typically appears as two weak to moderate bands around 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.comorgchemboulder.com The region between 2850 and 3000 cm⁻¹ will show multiple C-H stretching vibrations from the aliphatic piperidine ring and isopropyl group. C-N stretching vibrations are expected in the 1100-1250 cm⁻¹ range.

Raman Spectroscopy: While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the symmetric C-H stretching and bending vibrations of the alkyl framework (piperidine and isopropyl groups) often produce strong signals in the Raman spectrum. The complementarity of IR and Raman is crucial; for instance, highly symmetric vibrations may be weak or absent in the IR spectrum but strong in the Raman spectrum, providing a more complete picture of the molecular structure.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2995 | Medium to Strong | Strong |

| C-H Stretch (Aldehyde) | 2720 & 2820 | Weak to Medium | Medium |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong | Medium |

| CH₂ Scissoring | ~1450 | Medium | Medium |

| C-N Stretch | 1100 - 1250 | Medium | Weak |

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. nih.govnih.gov For this compound, with the molecular formula C₉H₁₇NO, HRMS can confirm this composition unequivocally.

The calculated monoisotopic mass of the neutral molecule is 155.131014 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺. The high resolving power of the mass analyzer allows for the experimental measurement of the m/z value to within a few parts per million (ppm) of the theoretical value, which distinguishes it from other compounds with the same nominal mass but different elemental formulas. youtube.comyoutube.com This high degree of accuracy is critical for confirming the identity of the compound and ruling out potential impurities.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₇NO |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 156.13829 Da |

| Hypothetical Observed Mass | 156.13815 Da |

| Mass Error | -0.9 ppm |

Computational Chemistry for Mechanistic and Conformational Analysis

Computational chemistry provides profound insights into the molecular properties of this compound that are not directly accessible through experimental methods alone. Techniques such as Density Functional Theory (DFT) and molecular mechanics are employed to investigate the molecule's electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to predict the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to optimize the molecular geometry and analyze its electronic landscape. nih.gov

Key parameters derived from DFT studies include:

Optimized Geometry: Calculation of the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution across the molecule. It identifies electron-rich regions (nucleophilic sites), such as the carbonyl oxygen, and electron-deficient regions (electrophilic sites), like the carbonyl carbon and aldehydic proton, which are key to understanding intermolecular interactions and reaction mechanisms.

Interactive Data Table: Predicted DFT Calculation Parameters

| Parameter | Predicted Outcome | Significance |

| Method/Basis Set | B3LYP / 6-31G(d) | A common and reliable level of theory for organic molecules. |

| Optimized Geometry | Provides bond lengths (e.g., C=O ≈ 1.21 Å) and angles (e.g., C-C-O ≈ 124°). | Predicts the most stable 3D structure of the molecule. |

| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ +1.0 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 7.5 eV | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Negative potential (red) on carbonyl oxygen; positive potential (blue) on aldehydic H. | Identifies sites for electrophilic and nucleophilic attack. |

The piperidine ring is conformationally flexible, but like cyclohexane, it strongly favors a chair conformation to minimize angle and torsional strain. The presence of two substituents on the ring of this compound necessitates a detailed conformational analysis to determine the most stable arrangement.

The primary conformational considerations are:

Ring Conformation: The piperidine ring will adopt a chair conformation. Boat or twist-boat conformations are significantly higher in energy and act as transition states for chair-chair interconversion.

N-Isopropyl Group Orientation: Due to its significant steric bulk, the isopropyl group on the nitrogen atom will overwhelmingly prefer an equatorial position to avoid unfavorable steric interactions with the axial protons on C2 and C6.

C2-Carbaldehyde Group Orientation: The carbaldehyde group at the C2 position can exist in either an axial or equatorial orientation. The relative stability of these two conformers is determined by a balance of steric effects. nih.gov

Equatorial Conformer: This arrangement is generally favored for substituents to avoid 1,3-diaxial interactions.

Axial Conformer: Placing the carbaldehyde group in the axial position would introduce steric strain through interactions with the axial protons at C4 and C6. However, in some N-substituted 2-alkylpiperidines, an axial preference can arise to minimize A(1,3) strain between the N-substituent and the C2-substituent. rsc.org

Computational modeling can be used to calculate the relative energies of the two primary chair conformers (equatorial-CHO vs. axial-CHO). By performing a potential energy surface scan, the energy barriers for ring inversion and bond rotation can be determined, providing a complete energy landscape of the molecule. It is predicted that the conformer with both the N-isopropyl and C2-carbaldehyde groups in equatorial positions will be the global energy minimum due to minimized steric hindrance. nih.gov

Reaction Pathway Modeling and Transition State Characterization

No publicly available research data currently exists for the reaction pathway modeling and transition state characterization of this compound.

Applications and Synthetic Utility of 1 Isopropylpiperidine 2 Carbaldehyde

Role as a Key Intermediate in Complex Molecule Synthesis

While the piperidine (B6355638) ring is a crucial structural motif in a vast array of biologically active compounds and natural products, no specific literature was identified that details the use of 1-isopropylpiperidine-2-carbaldehyde as a key intermediate in the synthesis of complex molecules. ajchem-a.comnih.govmdpi.com General synthetic routes to piperidine derivatives often involve methods such as the reduction of pyridine (B92270) precursors, intramolecular cyclization, and various multicomponent reactions, but examples commencing from or proceeding through this compound are not documented in the available literature. nih.gov

Construction of Biologically Active Piperidine Derivatives

The piperidine scaffold is a well-established pharmacophore present in numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.comnih.gov However, a search for biologically active derivatives specifically constructed from this compound yielded no results. The literature extensively covers the synthesis and biological evaluation of piperidine derivatives with various substitution patterns, but this specific aldehyde does not appear as a reported precursor. researchgate.netnih.gov

Precursor to Alkaloid Analogs and Diverse Heterocyclic Scaffolds

Piperidine alkaloids and their analogs are a major class of natural products with significant biological activities. nih.gov Synthetic efforts in this area often focus on creating novel heterocyclic scaffolds for drug discovery. nih.govguilan.ac.ir Despite the potential for the aldehyde functional group in this compound to serve as a handle for further chemical transformations, no studies have been found that report its use as a precursor for the synthesis of alkaloid analogs or other diverse heterocyclic systems.

Development of Chemical Probes and Derivatized Analogs

Chemical probes are essential small-molecule tools for studying protein function and biological pathways. nih.govrsc.org The development of such probes often involves the derivatization of a core scaffold to introduce reporter groups or reactive functionalities. There is no available information to suggest that this compound has been used as a scaffold for the development of chemical probes or other derivatized analogs for chemical biology research. eubopen.org

Intersections with Supramolecular Chemistry and Material Science

The integration of specific molecular scaffolds into larger assemblies is a key aspect of supramolecular chemistry and material science. scispace.com While heterocyclic compounds can be used as building blocks for functional materials, there are no documented instances of this compound being employed in these fields for the development of novel supramolecular structures or materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.